molecular formula C15H14N2O6S B2756515 4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid CAS No. 325476-15-1

4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid

Cat. No.: B2756515
CAS No.: 325476-15-1
M. Wt: 350.35
InChI Key: HOKQFDDYBGCKKI-UHFFFAOYSA-N
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Description

4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid is an organic compound that features a benzoic acid core with a sulfonamide and a methoxycarbonyl group attached

Scientific Research Applications

4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid typically involves multiple steps:

    Formation of the Methoxycarbonyl Group: This can be achieved by reacting a suitable precursor with methoxycarbonyl chloride in the presence of a base.

    Sulfonamide Formation:

    Final Coupling: The final product is obtained by coupling the intermediate with benzoic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary amines.

    Substitution: Products will vary depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The methoxycarbonyl group may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)benzoic acid
  • 4-(Aminosulfonyl)benzoic acid
  • 4-(Methoxycarbonyl)phenylsulfonamide

Uniqueness

4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

4-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-23-15(20)16-11-6-8-13(9-7-11)24(21,22)17-12-4-2-10(3-5-12)14(18)19/h2-9,17H,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKQFDDYBGCKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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